REACTION_CXSMILES
|
O(C(OC1C=CC=CC=1)Cl)C1C=CC=CC=1.C1(C)C=CC=CC=1.CC(C)=O.O([C:35]1([CH:56]=[CH:55][CH:54]=[CH:53][CH:52]1C)[C:36](=[N:50][OH:51])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1OC1C=CC=CC=1)C1C=CC=CC=1>CCOCC>[C:36](=[N:50][OH:51])([C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)[C:35]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(Cl)OC1=CC=CC=C1
|
Name
|
diphenoxy-methyloxime ethers
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( c )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
o-diphenoxy-methyl-benzophenone-oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1(C(C2=C(C=CC=C2)OC2=CC=CC=C2)=NO)C(C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |